molecular formula C13H8ClN3O2S B2491916 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865287-66-7

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2491916
CAS No.: 865287-66-7
M. Wt: 305.74
InChI Key: BQTPYGFVIPEAIV-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a pharmaceutically privileged scaffold known for its diverse biological activities. This compound is of significant interest in medicinal chemistry and antimicrobial research, particularly in the development of new therapeutic agents against drug-resistant pathogens. The 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic acids, esters, and amides, which influences the compound's physicochemical properties and its ability to interact with biological targets . Compounds containing the 1,3,4-oxadiazole motif are under extensive investigation for their role in managing various cancers and viral infections, with research statistics and patents supporting their potential . A key area of application for this chemical class is in combating antimicrobial resistance (AMR). Researchers are actively developing novel N-(1,3,4-oxadiazol-2-yl)benzamide derivatives that demonstrate potent activity against a range of clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Furthermore, related 1,3,4-oxadiazole hybrids of established antibiotic pharmacophores, such as quinolones, have shown enhanced activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus , sometimes surpassing the activity of reference drugs like ciprofloxacin and amoxicillin . The mechanism of action for some of these active derivatives involves the inhibition of DNA gyrase (topoisomerase II), a critical enzyme for bacterial DNA replication . The presence of the thiophene moiety further augments its research utility, as thiophene-containing compounds are frequently explored for modulating inflammation and immune-related pathways . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(19-13)10-2-1-7-20-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPYGFVIPEAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the benzamide moiety: The final step involves the acylation of the 1,3,4-oxadiazole-thiophene intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The chlorine atom on the benzamide moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its electronic properties and potential use in organic photovoltaics and organic light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

  • 4-Chloro vs. 3-Chloro Substitution

    • Compound 3 (): 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits anti-inflammatory activity with IR peaks at 1668 cm⁻¹ (C=O) and 778 cm⁻¹ (C-Cl). Its molecular formula (C₁₅H₉N₃O₂Cl₂) and NMR data confirm regioselective substitution.
    • Compound 4 (): 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide shows similar spectral features but reduced anti-inflammatory potency, suggesting that para-substitution on the benzamide ring enhances bioactivity .
  • 4-Bromo Substitution Compound 26 (): N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide shares the thiophene-oxadiazole core but replaces chlorine with bromine. The bromine atom increases molecular weight (367.6 g/mol vs.

Substituent Variations on the Oxadiazole Ring

  • Thiophene vs. Furan

    • LMM11 (): 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide replaces thiophene with furan. Furan’s lower aromaticity reduces sulfur-mediated interactions, decreasing antifungal activity against C. albicans compared to thiophene-containing analogs .
    • Compound 25 (): N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide lacks the 4-chloro group but retains the thiophene-oxadiazole core. Its simpler structure (molecular weight: 283.3 g/mol) shows moderate cytotoxicity, highlighting the importance of halogenation for enhanced bioactivity .
  • Phenyl vs. Thiophene

    • OZE-III (): N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide substitutes thiophene with a 4-chlorophenyl group. This modification shifts activity toward Staphylococcus aureus, with MIC values of 8–16 µg/mL, suggesting that aromatic bulk influences target specificity .

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound 3 () LMM11 ()
Molecular Weight (g/mol) 345.8 367.6 485.5
IR (C=O stretch, cm⁻¹) ~1680 (hypothesized) 1668 1675
^1H NMR (Aromatic δ, ppm) ~7.2–8.1 (thiophene + benzamide) 7.68–7.78 7.3–7.9
Melting Point (°C) Not reported 184 (similar analog) Not reported

Biological Activity

4-chloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound consists of a benzamide moiety linked to a thiophene and an oxadiazole ring. The presence of these heterocycles is significant for its biological activity, as they can interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines.

  • In Vitro Studies : In vitro assays have shown that the compound has significant antiproliferative effects on human cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values indicate potent activity, suggesting that the compound induces apoptosis in these cells.
    • HepG2 (liver cancer) : Similar cytotoxic effects were observed, with the compound inhibiting cell growth effectively.
    Cell LineIC50 (µg/mL)Mechanism of Action
    MCF-710.10Induction of apoptosis
    HepG25.36Cell cycle arrest
  • Mechanisms of Action : The anticancer activity is attributed to several mechanisms:
    • Apoptosis Induction : Flow cytometry analyses reveal that the compound triggers apoptotic pathways in cancer cells.
    • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation, disrupting the cancer cell cycle.

Interaction with Biological Targets

The compound's biological activity is largely mediated through its interaction with specific proteins and enzymes:

  • Enzyme Targeting : Studies suggest that it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells.

Study 1: Cytotoxicity Against HepG2 Cells

A study evaluated the cytotoxic effects of this compound on HepG2 cells. The results showed a significant reduction in cell viability at concentrations above 5 µg/mL, with morphological changes indicative of apoptosis.

Study 2: Mechanistic Insights in MCF-7 Cells

In another study focusing on MCF-7 cells, treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This shift in protein expression supports the hypothesis that the compound acts as an effective anticancer agent by promoting programmed cell death.

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